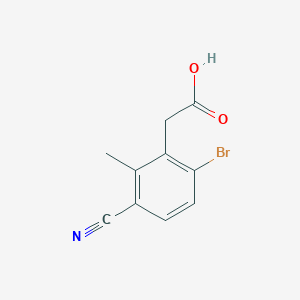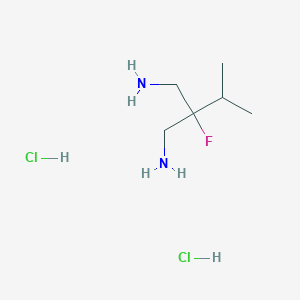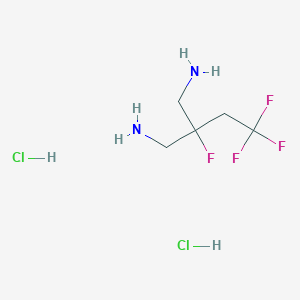
2-(Aminomethyl)-2,4,4,4-tetrafluorobutan-1-amine dihydrochloride
Overview
Description
2-(Aminomethyl)-2,4,4,4-tetrafluorobutan-1-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes an aminomethyl group attached to a tetrafluorobutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4,4,4-tetrafluorobutan-1-ol with an appropriate amine source under controlled conditions. The reaction typically involves the use of a strong acid catalyst and maintaining a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Aminomethyl)-2,4,4,4-tetrafluorobutan-1-amine dihydrochloride may involve large-scale chemical reactors, where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Industry: The compound is used in the production of specialty chemicals and materials, including fluoropolymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-2,4,4,4-tetrafluorobutan-1-amine dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
2-Amino-2-methylpropan-1-ol: A structurally similar compound with applications in cosmetics and pharmaceuticals.
2,2,2-Trifluoroethanol: Another fluorinated compound used in organic synthesis and as a solvent.
Uniqueness: 2-(Aminomethyl)-2,4,4,4-tetrafluorobutan-1-amine dihydrochloride is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-fluoro-2-(2,2,2-trifluoroethyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F4N2.2ClH/c6-4(2-10,3-11)1-5(7,8)9;;/h1-3,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVFHRQHZUTXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CN)F)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



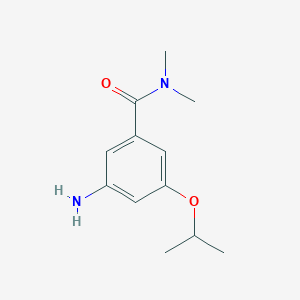
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)
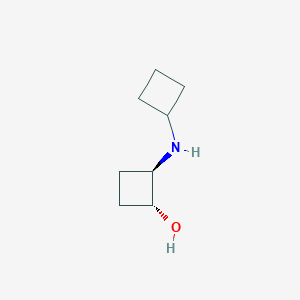
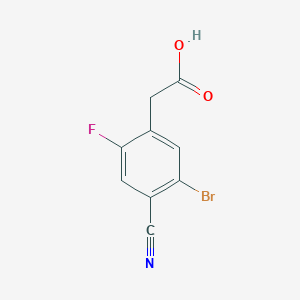
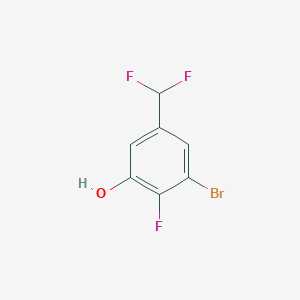
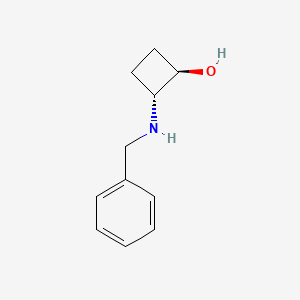

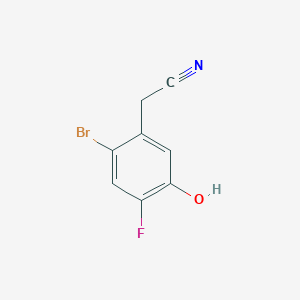
![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)
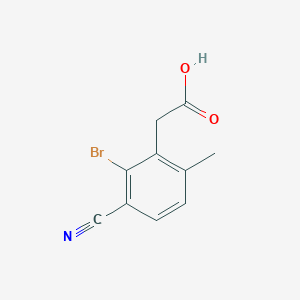
![2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B1484686.png)
